1-Bromo-4-allyloxy-3-methoxybenzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

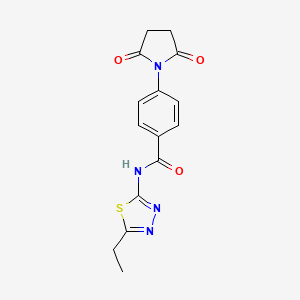

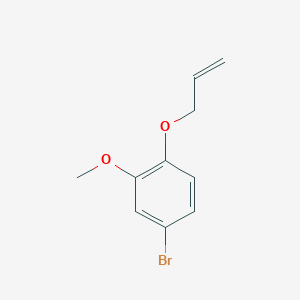

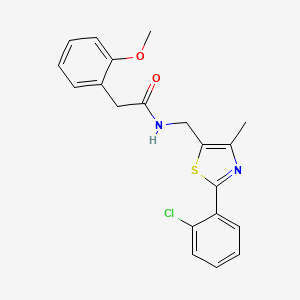

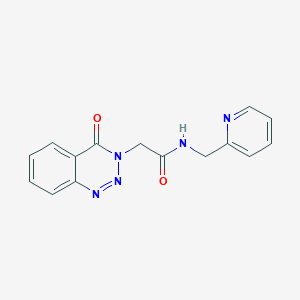

1-Bromo-4-allyloxy-3-methoxybenzene is a chemical compound with the molecular formula C10H11BrO2 . It is also known as 4-Bromo-2-methoxy-1-(2-propen-1-yloxy)benzene .

Molecular Structure Analysis

The molecular structure of 1-Bromo-4-allyloxy-3-methoxybenzene consists of a benzene ring substituted with bromo, allyloxy, and methoxy groups . The exact 3D structure could be determined using techniques such as X-ray crystallography or NMR spectroscopy.Scientific Research Applications

Arylation in Fragrance Synthesis

1-Bromo-4-allyloxy-3-methoxybenzene is used in the arylation of β-methallyl alcohol catalyzed by Pd(OAc)2 in combination with P(t-Bu)3. This process affords 2-methyl-3-aryl-propanals, significant in the synthesis of floral fragrances, demonstrating practical feasibility and high chemoselectivity (Scrivanti et al., 2008).

Role in Radical Cyclisation

The compound serves as a precursor in selective radical cyclisation to tetrahydrofuran derivatives via electrogenerated nickel(I) tetramethylcyclam. This process yields various tetrahydrofuran derivatives in high yields, showcasing its utility in organic synthesis (Esteves et al., 2007).

Liquid Crystal Synthesis

1-Bromo-4-allyloxy-3-methoxybenzene is involved in synthesizing enantiopure trioxadecalin-derived liquid crystals. The mesogenic properties of these compounds are influenced by the substituent's nature on the phenyl ring, important in the field of chiral liquid crystals (Bertini et al., 2003).

Bio-based Polymer Networks

This compound contributes to the synthesis of bio-based polymer networks through thiol-ene photopolymerizations with allyl-etherified eugenol derivatives. These polymer networks have diverse thermal and mechanical properties, useful in materials science (Yoshimura et al., 2015).

Environmental Studies

It's also found in the study of bromochloromethoxybenzenes in the marine troposphere, helping to understand the biogenic and anthropogenic origins of various halogenated compounds in the environment (Führer & Ballschmiter, 1998).

Catalysis in Organic Reactions

The compound plays a role as a catalyst in the cleavage of epoxides into halohydrins, facilitating regioselective transformations under neutral conditions. This showcases its utility in synthetic organic chemistry (Niknam & Nasehi, 2002).

Safety and Hazards

The safety data sheet for 3-Bromoanisole, a related compound, indicates that it may be harmful by inhalation, in contact with skin, and if swallowed . It is also harmful to aquatic life with long-lasting effects . Similar precautions should be taken when handling 1-Bromo-4-allyloxy-3-methoxybenzene.

properties

IUPAC Name |

4-bromo-2-methoxy-1-prop-2-enoxybenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO2/c1-3-6-13-9-5-4-8(11)7-10(9)12-2/h3-5,7H,1,6H2,2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNCHDNWZSJRFGQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)Br)OCC=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-4-allyloxy-3-methoxybenzene | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(3,3-Dimethyl-2-oxo-1-azetanyl)phenyl]-3,3-dimethyl-2-azetanone](/img/structure/B2418911.png)

![2-{[2-(3-Chloroanilino)-2-oxoethyl]sulfonyl}acetic acid](/img/structure/B2418913.png)

![2-(4-Fluorophenyl)sulfanyl-N-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]acetamide](/img/structure/B2418918.png)

![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2418923.png)

![10H-Dibenzo[b,e][1,4]oxaborinin-10-ol](/img/structure/B2418930.png)